molecular formula C12H18Cl2N2O B3052083 4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol CAS No. 38339-17-2

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol

Cat. No.: B3052083
CAS No.: 38339-17-2
M. Wt: 277.19 g/mol
InChI Key: TWLZKRVNYXYMPB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol is a chemical compound with the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol typically involves the reaction of a precursor compound with appropriate reagents under controlled conditions. One common method involves the reduction of a ketone precursor using sodium borohydride in the presence of sodium hydroxide . The reaction is carried out at low temperatures, and the product is isolated by extraction with ethyl acetate and subsequent purification .

Chemical Reactions Analysis

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to yield corresponding alcohols or amines.

Scientific Research Applications

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a bronchodilator and its effects on respiratory conditions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. It is known to act on beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscles and bronchodilation . The compound’s effects are mediated through the activation of cyclic adenosine monophosphate (cAMP) signaling pathways, resulting in the relaxation of smooth muscles and improved airflow.

Comparison with Similar Compounds

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol can be compared with similar compounds such as:

    Clenbuterol: A bronchodilator with similar beta-2 adrenergic receptor agonist activity.

    Salbutamol: Another beta-2 adrenergic receptor agonist used for the treatment of asthma and other respiratory conditions.

    Terbutaline: A bronchodilator with similar pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpropylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-7(2)5-16-6-11(17)8-3-9(13)12(15)10(14)4-8/h3-4,7,11,16-17H,5-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLZKRVNYXYMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959270
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38339-17-2
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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